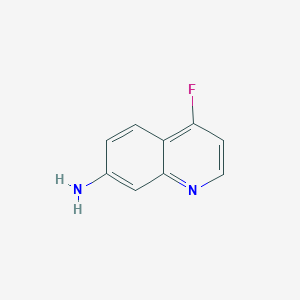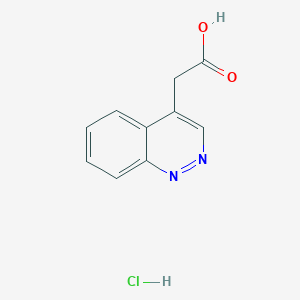
3-(4-Aminophenyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminophenyl)isoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with an aminophenyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. For example, a metal-free protocol using L-valine as a catalyst has been developed for the synthesis of isoxazolone derivatives . This method is advantageous due to its high yields, short reaction times, and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Aminophenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(4-Aminophenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Aminophenyl)isoxazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The isoxazole ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoisoxazole: A structural isomer with similar chemical properties but different biological activities.
3,5-Disubstituted Isoxazoles: These compounds have different substituents on the isoxazole ring, leading to variations in their chemical and biological properties.
Uniqueness
3-(4-Aminophenyl)isoxazol-5-amine is unique due to the presence of the aminophenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
3-(4-aminophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10-11H2 |
Clave InChI |
IWAMUKYOABSUDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)









